(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imino or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with key proteins. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Methylcyclohexane: A simpler compound with a different structure but used for comparison in terms of chemical properties.
Capsaicin: Another bioactive compound with different applications but similar in terms of its complex structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a versatile platform for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C20H19N5OS2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(5Z)-2-imino-5-[[3-(2-methylpropyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19N5OS2/c1-13(2)10-16-14(12-24(23-16)15-6-4-3-5-7-15)11-17-18(26)25(19(21)28-17)20-22-8-9-27-20/h3-9,11-13,21H,10H2,1-2H3/b17-11-,21-19? |
InChI Key |
LBUYHPMRJARHLM-RZZJTRJGSA-N |
Isomeric SMILES |
CC(C)CC1=NN(C=C1/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)CC1=NN(C=C1C=C2C(=O)N(C(=N)S2)C3=NC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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